Cycloguanil hydrochloride

Descripción general

Descripción

Cycloguanil hydrochloride is the hydrochloride salt of cycloguanil . It is an organic molecular entity and a hydrochloride . It is a dihydrofolate reductase inhibitor and is a metabolite of the antimalarial drug proguanil . Its formation in vivo has been thought to be primarily responsible for the antimalarial activity of proguanil .

Synthesis Analysis

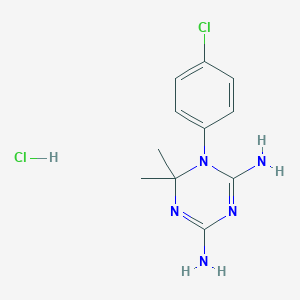

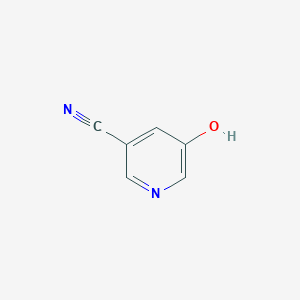

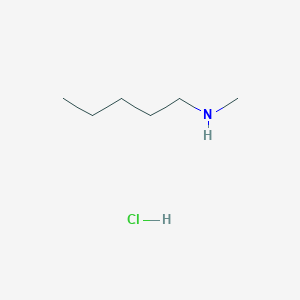

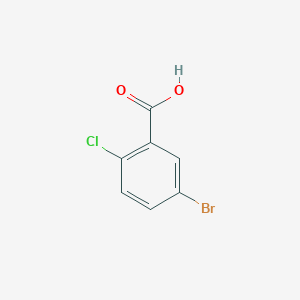

The synthesis of Cycloguanil involves the reaction between 4-chloroaniline and dicyandiamide (also known as 2-cyanoguanidine) which gives 4-chlorophenylbiguanide. The condensation of this immediately with acetone forms the aminal cycloguanil .Molecular Structure Analysis

Cycloguanil is a triazine in which a 1,6-dihydro-1,3,5-triazine ring is substituted at N-1 by a 4-chlorophenyl group, at C-2 and -4 by amino groups and at C-6 by gem-dimethyl groups . The molecular formula of Cycloguanil hydrochloride is C11H15Cl2N5 .Chemical Reactions Analysis

Cycloguanil exerts its antimalarial action primarily through its metabolites cycloguanil and 4-chlorophenyl biguanide, which inhibit dihydrofolate reductase in the parasite and disrupt deoxythymidylate synthesis, thus interfering with the biosynthesis of pyrimidines required for nucleic acid replication .Physical And Chemical Properties Analysis

Cycloguanil hydrochloride has a molecular weight of 288.18 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Anti-Cancer Activity

Cycloguanil has been found to have potent anti-cancer activity. It targets Dihydrofolate reductase (DHFR), an established anti-cancer drug target, in cancer cells . The inhibition of DHFR disrupts folate metabolism and STAT3-dependent gene expression . The anti-cancer activity of Cycloguanil and its analogues may be worth further investigation .

DHFR Inhibitor

Cycloguanil was proposed as a DHFR inhibitor in the 1950s . It is the active metabolite of the clinically approved plasmodium DHFR inhibitor Proguanil . It has been found that Cycloguanil and its analogues engage DHFR in cells at sub-nanomolar concentrations .

Potential Cancer Therapies

The Cycloguanil scaffold was explored to generate potential cancer therapies in the 1970s . Current computational and chemical biology techniques have been employed to re-investigate the anti-cancer activity of Cycloguanil and related compounds .

Metabolite of Proguanil

Cycloguanil is the active metabolite of the antimalarial prodrug Proguanil . It is formed from Proguanil by the cytochrome P450 (CYP) isoforms CYP2C19 and CYP3A in human liver microsomes .

Antimalarial Activity

Cycloguanil has been found to be active against ten P. falciparum field isolates . It reduces parasitemia in a mouse model of P. berghei infection . It also reduces parasitemia in a rhesus monkey model of P. cynomolgi infection .

Positive Control in Screening Plasmodium falciparum Strains

Cycloguanil hydrochloride is suitable for use as a positive control in screening Plasmodium falciparum strains in microdilution radioisotope antiplasmodial bioassay .

Mecanismo De Acción

Target of Action

Cycloguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme . This enzyme plays a crucial role in the reproduction of the malaria parasite, Plasmodium falciparum and Plasmodium vivax .

Mode of Action

Cycloguanil hydrochloride, an active metabolite of the antimalarial drug proguanil , exerts its antimalarial action by inhibiting the DHFR enzyme . This inhibition disrupts the reproduction of the malaria parasite within the red blood cells .

Biochemical Pathways

The inhibition of the DHFR enzyme by cycloguanil hydrochloride affects the folic acid synthesis pathway . This disruption prevents the malaria parasite from reproducing and growing within the red blood cells .

Pharmacokinetics

It is known that proguanil, the parent drug of cycloguanil, is rapidly and extensively absorbed . Proguanil is partially metabolized and partially excreted unchanged in urine . Its principal metabolite, cycloguanil, is also excreted in urine . The elimination half-lives of proguanil and cycloguanil are 12 to 15 hours in adults and children .

Result of Action

The result of cycloguanil hydrochloride’s action is the suppression of malaria caused by susceptible strains of Plasmodium falciparum and other species of Plasmodium . By inhibiting the DHFR enzyme, cycloguanil hydrochloride prevents the reproduction of the malaria parasite, thereby curing the acute infection .

Action Environment

The action, efficacy, and stability of cycloguanil hydrochloride can be influenced by various environmental factors. For instance, the presence of dietary fat can increase the rate and extent of absorption of proguanil, the parent drug of cycloguanil . .

Safety and Hazards

Direcciones Futuras

While proguanil is synergistic with the drug atovaquone (as in the combination Malarone), cycloguanil is in fact antagonistic to the effects of atovaquone, suggesting that, unlike cycloguanil, proguanil may have an alternative mechanism of antimalarial action besides dihydrofolate reductase inhibition . The continuing development of resistance to current antimalarial drugs has led to renewed interest in studying the use of cycloguanil in combination with other drugs .

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5.ClH/c1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8;/h3-6H,1-2H3,(H4,13,14,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUAPRKJJUXEIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

516-21-2 (Parent) | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7049053 | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cycloguanil hydrochloride | |

CAS RN |

152-53-4 | |

| Record name | Chlorcycloguanil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cycloguanil hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cycloguanil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Chlorophenyl)-4,6-diamino-1,2-dihydro-2,2-dimethyl-1,3,5-triazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOGUANIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C8E0L7498 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does cycloguanil hydrochloride interact with its target and what are the downstream effects?

A1: Cycloguanil hydrochloride, a dihydrofolate reductase (DHFR) inhibitor, exerts its antimalarial activity by disrupting the folate metabolic pathway in parasites like Plasmodium berghei [, ]. Specifically, it inhibits the enzyme DHFR, which is crucial for the synthesis of tetrahydrofolic acid, a coenzyme essential for DNA synthesis and other metabolic processes []. By inhibiting DHFR, cycloguanil hydrochloride prevents the formation of tetrahydrofolic acid, ultimately leading to the death of the parasite.

Q2: What is known about the structure of cycloguanil hydrochloride and its potential for conformational flexibility?

A2: Cycloguanil hydrochloride (C11H15ClN5+·Cl−, Mr = 288.20) possesses a triazine ring structure with an amino group substitution that replaces the pteridine carbonyl oxygen atom found in folates [, ]. Neutron diffraction studies revealed that the five atoms of the triazine ring are nearly coplanar, with the quaternary carbon atom (C2) displaced from this plane []. Notably, the amino groups within the structure exhibit flexibility, both in-plane and out-of-plane, which could potentially facilitate enzyme binding [].

Q3: Are there any specific analytical techniques used to study cycloguanil hydrochloride?

A4: Crystallographic techniques, including X-ray and neutron diffraction, have been instrumental in elucidating the structural characteristics of cycloguanil hydrochloride, providing insights into its geometry and potential interactions with its target [, ]. These techniques provide valuable data on bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, contributing to a deeper understanding of its structure-activity relationship.

Q4: What are some of the limitations of in vitro studies on cycloguanil hydrochloride?

A5: While in vitro studies provide valuable insights into the direct inhibitory effects of cycloguanil hydrochloride on parasites, they may not fully capture the complexity of in vivo conditions []. Factors like drug metabolism, host immune responses, and the potential for drug resistance development can influence the efficacy of cycloguanil hydrochloride in a living organism and might not be fully represented in a controlled laboratory setting.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-aminobenzo[b]thiophene-4-carboxylate](/img/structure/B126603.png)

![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B126604.png)

![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[[(2S)-1-[(2S,4S)-4-hydroxy-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-methylamino]-4-oxobutan-2-yl] acetate](/img/structure/B126640.png)